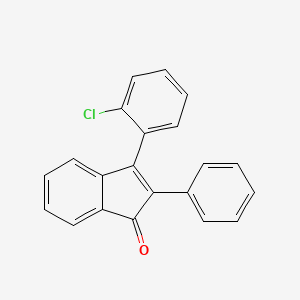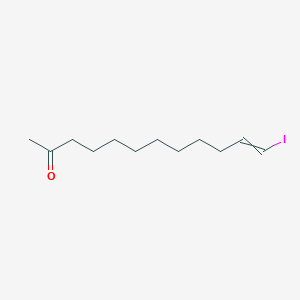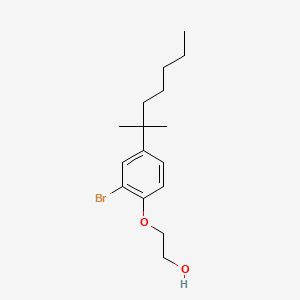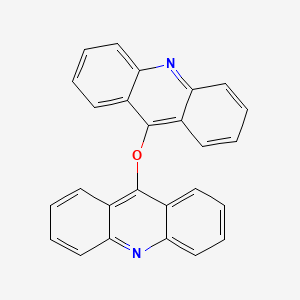![molecular formula C11H21OPSi2 B14336621 2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine CAS No. 108824-17-5](/img/structure/B14336621.png)
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine is a compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine typically involves the introduction of trimethylsilyl groups to a phosphinine core. This can be achieved through the reaction of phosphinine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinines. These products can be further utilized in various chemical processes and applications .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups, preventing unwanted reactions and allowing for selective transformations. The compound can also participate in various chemical reactions, facilitating the formation of desired products through its reactive sites .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to other molecules.
Trimethylsilyl cyanide: Known for its reactivity and use in organic synthesis.
Tris(trimethylsilyl)silane: Employed in radical reactions and as a reducing agent.
Uniqueness
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring selective protection and transformation of functional groups .
Propiedades
Número CAS |
108824-17-5 |
|---|---|
Fórmula molecular |
C11H21OPSi2 |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
trimethyl-(5-trimethylsilyloxyphosphinin-2-yl)silane |
InChI |
InChI=1S/C11H21OPSi2/c1-14(2,3)11-8-7-10(9-13-11)12-15(4,5)6/h7-9H,1-6H3 |
Clave InChI |
KNVFBPYOJRPVAS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=PC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)





